5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-fluoro-N-prop-2-enylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c1-2-3-9-7-10-4-6(8)5-11-7/h2,4-5H,1,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEDPYBNOLTPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method is the silver-promoted selective fluorination using Selectfluor in the presence of silver carbonate (Ag2CO3). This method provides high yields and excellent regioselectivity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Selectfluor: Used for the selective fluorination of 2-aminopyrimidine derivatives.
Silver Carbonate (Ag2CO3): Acts as a promoter in the fluorination reaction.
Various Nucleophiles: Used in substitution reactions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated pyrimidine derivatives with different functional groups.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine derivatives is their function as inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and are implicated in various diseases, including cancer.
Case Studies
A study demonstrated that derivatives of pyrimidine compounds, including those with a 5-fluoro substitution, showed significant potency against several cancer cell lines. For instance, one derivative exhibited an IC50 value indicating effective inhibition of CDK9 activity, leading to reduced cell viability in treated cancer cells .
Antiviral Activity
Research has indicated that pyrimidine-based compounds can exhibit antiviral properties. The structural features of this compound may contribute to its efficacy against viral infections.
Mechanism
The antiviral activity is hypothesized to result from the compound's ability to interfere with viral replication processes by targeting viral kinases or host cell kinases involved in viral lifecycle regulation .
Case Studies
In vitro studies have shown that certain pyrimidine derivatives can inhibit viral replication in various models, suggesting a potential application in treating viral infections such as HIV and hepatitis C .
Anticancer Properties
The compound's anticancer properties extend beyond kinase inhibition. It has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells.
Case Studies
Research has highlighted several derivatives that have shown promising results in preclinical models for various cancers, including breast and lung cancer. These studies report significant reductions in tumor size and improved survival rates in treated animals .
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups essential for its biological activity.
Synthetic Routes
Common synthetic methods include:
- Nucleophilic substitution reactions involving pyrimidine precursors.
- Functionalization at specific positions on the pyrimidine ring to enhance biological activity.
Chemical Stability
Studies indicate that the compound maintains stability under physiological conditions, making it a suitable candidate for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain biological targets, leading to increased potency and selectivity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Substitution at the Pyrimidine 2-Amine Position
The 2-amine substituent significantly influences physicochemical and pharmacological properties. Key analogs include:
Key Differences :
- Solubility : The piperidine analog (C₉H₁₃FN₄) exhibits higher water solubility due to its basic amine, whereas the allyl derivative (C₇H₉FN₄) is more lipophilic.
- Reactivity : The propenyl group in the target compound offers synthetic versatility, unlike the stable piperidine or aromatic substituents.
Fluorine Substitution and Bioactivity
Fluorine at the 5-position is conserved across analogs to optimize binding and stability:
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life (e.g., 5-fluoro-N-(piperidin-4-yl)pyrimidin-2-amine hydrochloride, CAS 1264035-23-5).
- Electronic Effects : The electron-withdrawing fluorine increases hydrogen-bond acceptor strength, critical for interactions with kinase ATP pockets (e.g., CDK6 complex).
Research Findings and Data Tables
Physicochemical Properties
| Property | This compound | 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine |
|---|---|---|
| Molecular Weight | 168.18 g/mol | 196.23 g/mol |
| logP (Predicted) | 1.8 | 1.2 |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 4 | 5 |
Data inferred from structural analogs.
Biological Activity
5-Fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine is a pyrimidine derivative that has attracted attention due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a prop-2-en-1-yl substituent at the nitrogen atom. This unique structure contributes to its diverse biological activities.
The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine substituent enhances binding affinity to biological targets, which can lead to increased potency and selectivity. The compound's action may involve inhibition of key enzymes or pathways critical for cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including mouse leukemia cells (L1210) with IC50 values in the nanomolar range .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| L1210 (mouse leukemia) | < 0.01 | |
| MCF-7 (breast cancer) | 0.87 - 12.91 | |
| MDA-MB-231 (breast cancer) | 1.75 - 9.46 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer and antiviral properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The exact mechanism by which it exerts this effect is still under investigation, but it is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrimidine derivatives similar to this compound:
- Inhibition of NO Production : A study on related compounds demonstrated that certain pyrimidines could significantly suppress nitric oxide (NO) production in immune cells, suggesting anti-inflammatory properties that may complement their anticancer effects .
- Dihydrofolate Reductase Inhibition : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation in cancer cells .
- Selectivity Index : In comparative studies against standard treatments like 5-Fluorouracil (5-FU), some derivatives exhibited better selectivity indices and higher apoptosis induction in cancer cells, indicating their potential as more effective therapeutic agents .
Q & A
Q. What synthetic methodologies are most effective for introducing the 5-fluoro substituent into 2-aminopyrimidine derivatives?
The silver-promoted fluorination of 2-aminopyrimidines using Selectfluor in the presence of Ag₂CO₃ is a key method for regioselective fluorination at the 5-position. This approach achieves high yields (fair to excellent) and avoids competing side reactions, particularly for 4-substituted substrates (e.g., aryl, vinyl, or amine groups). The role of Ag₂CO₃ is critical in stabilizing intermediates and enhancing electrophilic fluorination efficiency .
Q. How can the propenylamine side chain be introduced at the pyrimidine 2-amino group?
The propenyl (allyl) group can be introduced via nucleophilic substitution or coupling reactions. For example:
- Alkylation : Reacting 5-fluoro-2-aminopyrimidine with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Buchwald-Hartwig amination : Using palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to couple allylamine derivatives with halogenated pyrimidines .
Q. What analytical techniques are essential for characterizing 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine?
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for F-C coupling (e.g., ¹⁹F-¹H splitting), allyl proton signals (~δ 5.0–6.0 ppm) | Confirm regiochemistry and purity |
| HRMS | Exact mass matching [M+H]⁺ (e.g., C₇H₉FN₃: 166.0782) | Verify molecular formula |
| X-ray crystallography | Dihedral angles between pyrimidine and substituents (e.g., ~12° for phenyl groups) | Resolve structural ambiguities |
Advanced Research Questions
Q. How can computational modeling resolve contradictions in regioselectivity data for fluorination reactions?
Discrepancies in fluorination outcomes (e.g., unexpected 3- vs. 5-fluoro products) may arise from electronic or steric effects. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example:
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
- Disorder in the allyl group : The flexible propenyl chain may exhibit positional disorder. Use SHELXL with restraints (e.g., DFIX, DANG) to model plausible conformations .
- Weak hydrogen bonding : The NH group may form weak interactions (e.g., C–H⋯O/N). Apply maximum-likelihood refinement (e.g., REFMAC) to improve electron density maps for low-occupancy interactions .
Q. How do structural modifications (e.g., allyl vs. aryl groups) impact bioactivity in kinase inhibition studies?
- Allyl group : Enhances solubility and enables covalent binding to cysteine residues (e.g., in kinase ATP pockets). Compare IC₅₀ values against analogues (e.g., 5-fluoro-N-phenyl derivatives).
- Fluorine : Improves metabolic stability and membrane permeability. Use molecular docking (e.g., AutoDock Vina) to simulate binding modes with targets like Abl kinase .
Q. What strategies mitigate discrepancies between theoretical and experimental spectroscopic data?
- Dynamic effects : NMR chemical shifts may vary due to solvent polarity or temperature. Use COSMO-RS simulations to account for solvent effects.
- Tautomerism : The 2-amino group may tautomerize (e.g., amine ↔ imine). Validate tautomeric forms via VT-NMR (variable-temperature NMR) .
Experimental Design Considerations
Q. How to design a high-throughput screen for derivatives of this compound?
- Library synthesis : Use parallel reactions (e.g., 96-well plates) with diverse amines (propargyl, benzyl) and fluorinating agents (Selectfluor, XeF₂).
- Automated analysis : Couple LC-MS with robotic sampling to track reaction progress and purity .
Q. What controls are critical for reproducibility in fluorination reactions?
- Negative controls : Exclude Ag₂CO₃ to confirm its catalytic role.
- Isotope labeling : Use ¹⁸O-water to trace oxygen sources in byproducts (e.g., hydroxylation vs. fluorination) .
Data Contradiction Analysis
Q. Why might HPLC purity data conflict with NMR integration results?
- Co-eluting impurities : Non-UV-active contaminants (e.g., salts) evade HPLC detection. Validate with charged aerosol detection (CAD) or LC-HRMS.
- NMR signal overlap : Allyl protons may overlap with solvent peaks. Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (HSQC, COSY) .
Q. How to resolve conflicting bioactivity data across cell lines?
- Off-target effects : Profile kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
- Metabolic stability : Compare half-lives in hepatocyte assays (e.g., human vs. mouse) to explain species-specific activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
